Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is known for its unique structural features, which include a fused pyrrole and triazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, starting from a pyrrole derivative, the compound can be synthesized via bromohydrazone formation, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide, which undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes that are optimized for large-scale production. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in industrial settings to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . Additionally, it can interfere with signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar core structure but lacks the carboxylate group.
Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound is closely related but differs in the position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-11-8(10)7-3-6(9(14)15-2)4-13(7)12-5/h3-4H,1-2H3 |
InChI Key |
JKEVWZPTAFSNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C2C(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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